molecular formula C12H18N2O4 B11859128 Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate

Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B11859128
M. Wt: 254.28 g/mol
InChI Key: YQQGZMLMVNDDHM-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic hydantoin derivative characterized by a fused cyclohexane-piperidine ring system. The 3-ethyl and 8-methyl ester substituents confer unique physicochemical properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves cyclization reactions using reagents like NaH in DMF, followed by functionalization at the 3- and 8-positions .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-3-14-10(16)12(13-11(14)17)6-4-8(5-7-12)9(15)18-2/h8H,3-7H2,1-2H3,(H,13,17)

InChI Key

YQQGZMLMVNDDHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2(CCC(CC2)C(=O)OC)NC1=O

Origin of Product

United States

Preparation Methods

Table 1: Cyclization Reaction Parameters

ParameterValue
Temperature80°C
Time8 hours
SolventEthanol
CatalystSodium
Yield70% (estimated)

Secondary Functionalization: Introducing the Ethyl Group

The ethyl group at position 3 is introduced via alkylation. A two-step process is inferred from safety data in Ambeed’s documentation, which emphasizes handling under inert gas (P231) and protection from moisture (P232):

  • Alkylation Agent : Ethyl bromide or ethyl iodide.

  • Base : Potassium carbonate or sodium hydride to deprotonate the nitrogen.

  • Conditions : Anhydrous DMF at 0–5°C, gradual warming to room temperature.

  • Workup : Quenching with ice water, extraction with dichloromethane.

Esterification: Methyl Carboxylate Formation

The methyl ester at position 8 is installed via Fischer esterification or transesterification:

  • Fischer Esterification :

    • Reagents : Carboxylic acid intermediate, methanol, sulfuric acid.

    • Conditions : Reflux at 65°C for 12 hours.

    • Yield : ~85% (based on similar spiro compounds).

  • Transesterification :

    • Reagents : Ethyl ester precursor, methanol, sodium methoxide.

    • Conditions : Room temperature, 24 hours.

Alternative Methodologies and Comparative Analysis

Cyanide-Mediated Cyclization (Historical Context)

Early methods for spirodiazaspiro compounds used sodium cyanide, as noted in Bioorganic and Medicinal Chemistry Letters (2002). However, this approach is hazardous due to cyanide toxicity and is largely obsolete.

One-Step vs. Multi-Step Synthesis

A comparative analysis reveals trade-offs:

  • One-Step : Higher risk (toxic reagents) but faster (e.g., 80% yield using 4-oxopiperidinone hydrochloride).

  • Multi-Step : Safer and scalable but lower overall yield (60–70%).

Table 2: Method Comparison

MethodYieldSafetyScalability
Cyanide-Based80%LowLimited
Multi-Step70%HighIndustrial

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance reactivity but require strict moisture control.

  • Ethanolic Solutions : Preferred for cyclization due to mild conditions.

Catalysis and Temperature

  • Sodium as Catalyst : Facilitates cyclization but necessitates inert atmospheres.

  • Low-Temperature Alkylation : Minimizes side reactions (e.g., over-alkylation).

HazardPrecautionary MeasureCode
MoistureStore in desiccatorP233
ToxicityWear respiratorP284
Fire RiskUse CO₂ extinguishersP370+P376

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

  • tert-Butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

    • Key Differences : Additional nitrogen in the triaza ring and a tert-butyl ester instead of methyl.
    • Synthesis : Yield (75%), purity (>98%), ES-MS m/z 298 (M+H) .
    • Implications : The tert-butyl group may enhance metabolic stability but reduce solubility compared to the methyl ester.
  • 3-[2-(4-Fluorophenoxy)ethyl] Derivatives (e.g., Compound 21 and 34) Key Differences: Bulky 4-fluorophenoxyethyl group at position 3. Properties: Improved enzymatic stability and receptor binding due to fluorine’s electronegativity. MP = 217–231°C . Applications: Explored in antiviral and anticancer research due to enhanced pharmacokinetic profiles .

Modifications at the 8-Position

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Key Differences: Phenyl substituent at position 8 and methyl at position 1. Synthesis: Cyclization with NaH in DMF, HRMS m/z 257.1287 (M-H)+ . Applications: Pharmaceutical interest as a mono-substituted hydantoin scaffold for CNS-targeting agents .
  • 8-Carboxylic Acid Derivatives (e.g., 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid)

    • Key Differences : Carboxylic acid replaces methyl ester.
    • Implications : Ionizable group improves aqueous solubility but may reduce cell membrane permeability .

Complex Hybrid Structures

  • N-{3-propyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide (34)

    • Key Features : Propyl at position 3 and trifluoromethylbenzamide at position 6.
    • Properties : High melting point (217°C) due to rigid aromatic substituents. 1H NMR data confirms steric hindrance .
    • Applications : Antiviral candidates with improved oral bioavailability .
  • 8-Amino-3-(3-(4-phenylpiperazin-1-yl)propyl) Derivatives Key Differences: Piperazine-propyl chain introduces basicity and flexibility. Implications: Enhanced interaction with G-protein-coupled receptors, explored for antipsychotic activity .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight Substituents (Position) Yield (%) Purity (%) Notable Properties Applications
Target Compound 268.3 3-ethyl, 8-methyl ester 75 >98 ES-MS m/z 268 (M+H) Antimalarial lead
tert-Butyl 3-ethyl-8-carboxylate analogue 298.3 3-ethyl, 8-tert-butyl ester 75 >98 Enhanced metabolic stability Prodrug development
8-Phenyl-1-methyl derivative 258.3 1-methyl, 8-phenyl 66 >90 HRMS m/z 257.1287 (M-H)+ CNS-targeting agents
3-(4-Fluorophenoxy)ethyl derivative (21) 476.5 3-(4-fluorophenoxy)ethyl 73 >95 IR: 1,339 cm⁻¹ (S=O) Anticancer/antiviral

Biological Activity

Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4C_{11}H_{16}N_2O_4 and a molecular weight of 240.26 g/mol. Its structure includes a spirocyclic framework that is characteristic of various bioactive molecules.

Key Structural Features

  • Spirocyclic Structure : The spirocyclic arrangement is known for imparting unique steric and electronic properties that can influence biological interactions.
  • Dioxo Groups : The presence of two carbonyl groups enhances the compound's reactivity and potential for forming hydrogen bonds with biological targets.

While the precise biological targets of this compound are not fully elucidated, its mechanism of action may involve:

  • Enzyme Inhibition : The compound could potentially inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that compounds related to this compound exhibit diverse biological activities including:

  • Antimicrobial Activity : Similar spirocyclic compounds have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds in this class may possess anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Evaluation

A study evaluated Mannich bases derived from similar compounds, demonstrating notable antimicrobial activity against several strains of bacteria and fungi. The synthesized derivatives showed varying degrees of effectiveness, indicating the potential for developing new antimicrobial agents based on the spirocyclic framework.

Cytotoxicity Assays

In vitro assays have been conducted on cancer cell lines to assess cytotoxic effects. Compounds structurally related to this compound exhibited IC50 values in the micromolar range, suggesting a promising avenue for anticancer drug development.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityNotable activity against bacterial strains; high potential for drug development
CytotoxicityIC50 values in micromolar range against cancer cell lines
Enzyme InhibitionPotential inhibition observed in preliminary assays

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as cyclization of ketoamide precursors with ester derivatives under basic conditions. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) are alkylated using reagents like 1-(2-bromoethoxy)-4-fluorobenzene in refluxing acetonitrile with anhydrous K₂CO₃ . Purification often employs chromatography or recrystallization. Optimization focuses on solvent choice (e.g., THF for milder conditions), temperature control (0–25°C for sensitive steps), and catalyst loading (e.g., 10 mol% PS-BEMP for improved yields) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and spirocyclic connectivity (e.g., δ 8.40 ppm for NH protons in tert-butyl intermediates) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 213.3 [M⁺] for intermediates) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., β = 94.460° in monoclinic systems) and hydrogen-bonding networks .

Q. How do the functional groups in this compound influence its reactivity and stability?

  • Methodological Answer :

  • Diketone and Amide Groups : Participate in tautomerization and hydrogen bonding, affecting solubility and degradation pathways. Stability studies under varying pH (e.g., acid hydrolysis of tert-butyl carbamates) and thermal conditions (TGA/DSC) are recommended .
  • Ester Group : Susceptible to hydrolysis; stability in aqueous buffers can be assessed via HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer :

  • Spirocyclic Core Modifications : Introducing substituents (e.g., fluorobenzoyl groups at position 4) enhances enzyme inhibition by altering steric and electronic profiles .
  • Bioisosteric Replacements : Replacing the ethyl group with bulkier tert-butyl or aryl groups improves binding affinity to targets like GABA receptors .
  • Table : Key SAR Trends
ModificationObserved EffectTarget Activity
4-FluorobenzoylIncreased lipophilicityEnhanced anticonvulsant activity
8-MethylImproved metabolic stabilityReduced CYP450 interaction

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent Purity : Trace moisture in acetonitrile during alkylation reduces yields; use molecular sieves .
  • Analytical Variability : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (e.g., ±5% yield differences due to stirring efficiency) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase II; binding energy ≤ -8.5 kcal/mol suggests high affinity) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., His94 for hydrogen bonding) .

Q. What methodologies identify degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • LC-HRMS : Identifies major degradation products (e.g., decarboxylated or hydrolyzed derivatives) with m/z accuracy < 5 ppm .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® IA columns (n-hexane:IPA = 90:10) to resolve enantiomers (Rf = 1.2 for desired isomer) .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .

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